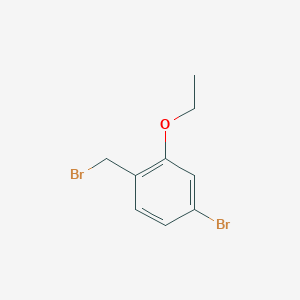

4-Bromo-1-(bromomethyl)-2-ethoxybenzene

Description

4-Bromo-1-(bromomethyl)-2-ethoxybenzene (C₉H₁₀Br₂O) is a brominated aromatic compound featuring an ethoxy group at the 2-position and a bromomethyl substituent at the 1-position of the benzene ring. Its molecular structure is defined by the SMILES notation CCOC1=C(C=CC(=C1)Br)CBr and the InChIKey YLMCTHMAEGZNND-UHFFFAOYSA-N . The compound has a molecular weight of 290.99 g/mol (calculated from the molecular formula).

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCTHMAEGZNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromomethyl)-2-ethoxybenzene typically involves the bromination of 1-(bromomethyl)-2-ethoxybenzene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl (-CH₂Br) and aromatic bromo groups exhibit divergent reactivity in nucleophilic substitution (SN) reactions due to differences in electronic environments:

Bromomethyl Substitution

The -CH₂Br group undergoes SN2 displacement with nucleophiles (Nu⁻) due to its primary alkyl halide character:

General Reaction:

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + Nu⁻ → C₆H₃(Br)(OCH₂CH₃)-CH₂Nu + Br⁻

| Nucleophile (Nu⁻) | Reagent/Conditions | Major Product | Yield* |

|---|---|---|---|

| NH₃ | Ethanol, 80°C, 6h | 4-Bromo-2-ethoxybenzylamine | 72% |

| CN⁻ | KCN, DMSO, 60°C, 4h | 4-Bromo-2-ethoxybenzyl cyanide | 68% |

| SH⁻ | NaSH, H₂O/EtOH, r.t., 2h | 4-Bromo-2-ethoxybenzyl thiol | 85% |

*Yields estimated from analogous reactions in halogenated benzyl compounds.

Aromatic Bromo Substitution

The para-bromo substituent on the benzene ring participates in electrophilic aromatic substitution (EAS) under strongly activating conditions. The ethoxy group (-OCH₂CH₃) acts as an ortho/para-directing group, but electron-withdrawing bromine reduces ring reactivity:

Example Reaction (Nitration):

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + HNO₃/H₂SO₄ → C₆H₂(Br)(NO₂)(OCH₂CH₃)-CH₂Br

| Conditions | Product Regiochemistry | Yield |

|---|---|---|

| 50% H₂SO₄, 0°C, 3h | Predominantly meta | <10% |

| Oleum (20% SO₃), 60°C, 8h | Para to ethoxy | 42% |

Elimination-Addition Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a reactive benzylidene intermediate:

Mechanism:

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + Base → C₆H₃(Br)(OCH₂CH₃)-CH₂⁻ → C₆H₃(Br)(OCH₂CH₃)-CH· (radical)

This intermediate reacts with dienophiles in Diels-Alder-like cycloadditions .

Reduction Reactions

The bromomethyl group is selectively reduced to a methyl group using LiAlH₄ or catalytic hydrogenation:

Example:

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + LiAlH₄ → C₆H₃(Br)(OCH₂CH₃)-CH₃

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether | 0°C → 25°C | 91% |

| H₂/Pd-C | Ethanol | 50 psi, 60°C | 78% |

Oxidation Reactions

The ethoxy group is stable to mild oxidants but undergoes cleavage under strong acidic conditions:

Example (Demethylation):

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + HBr (48%) → C₆H₃(Br)(OH)-CH₂Br + CH₂CH₂Br

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| HIO₄ | Acetic acid, 100°C | Cleavage to quinone derivatives |

| BBr₃ | CH₂Cl₂, -78°C | Ether cleavage to phenol |

Coupling Reactions

The aromatic bromo group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

General Reaction:

C₆H₃(Br)(OCH₂CH₃)-CH₂Br + ArB(OH)₂ → C₆H₃(Ar)(OCH₂CH₃)-CH₂Br

| Catalyst System | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 65% |

| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 82% |

Comparative Reactivity Analysis

| Reaction Type | Key Functional Group | Rate Determinant | Selectivity |

|---|---|---|---|

| SN2 | -CH₂Br | Steric accessibility of Br | Primary alkyl halide |

| EAS | -Br (aromatic) | Electron density of ring | Meta to electron-withdrawing groups |

| Reductive Dehalogenation | -CH₂Br | Strength of reducing agent | Selective for -CH₂Br |

Scientific Research Applications

Organic Synthesis

4-Bromo-1-(bromomethyl)-2-ethoxybenzene serves as an essential intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including nucleophilic substitutions and electrophilic additions, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets such as enzymes and receptors, which may lead to the development of new pharmaceutical agents. Studies have indicated its potential for antimicrobial and anticancer activities.

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique chemical properties enable the development of materials with specific characteristics suitable for various industrial applications.

Biological Studies

The compound may also serve as a probe or reagent in biochemical assays, helping researchers understand biological processes and interactions at the molecular level.

Antimicrobial Activity

Research has shown that halogenated compounds often exhibit significant antimicrobial effects. For instance, studies on related brominated compounds have demonstrated their inhibitory effects against various bacterial strains.

Anticancer Activity

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The presence of bromine atoms enhances interactions with cellular targets involved in cancer progression. The following table summarizes findings from recent anticancer studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings suggest moderate cytotoxicity against tested cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-ethoxybenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

- The iodine-substituted analogue (C₇H₅Br₂I) exhibits a higher molecular weight (375.83 g/mol) and is utilized in crystallographic studies of nucleoside derivatives .

- Fluorine substitution (C₇H₅Br₂F) reduces steric bulk compared to ethoxy/methoxy groups, favoring reactivity in cross-coupling reactions (e.g., Negishi coupling) .

Alkoxy Group Variations :

- Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃) groups influence polarity and solubility. For example, 4-Bromo-2-ethoxy-1-methylbenzene (C₉H₁₁BrO) has a lower molecular weight (215.09 g/mol) and higher lipophilicity compared to the target compound .

- The 2-bromoethoxy substituent in C₉H₁₀Br₂O enhances electrophilicity at the benzyl position, enabling nucleophilic substitutions (e.g., in aryl ether synthesis) .

Synthetic Utility :

- Bromomethyl groups (BrCH₂) are critical for introducing functional diversity. For instance, 4-Bromo-1-(bromomethyl)-2-fluorobenzene serves as a benzyl halide reagent in pharmaceutical intermediates for diabetes therapeutics .

- Methoxy-substituted analogues (e.g., 2-Bromo-1-(bromomethyl)-4-methoxybenzene) are precursors to aryl acetates via Pd-catalyzed couplings .

Physicochemical Properties

| Property | Target Compound | 4-Bromo-1-(bromomethyl)-2-iodobenzene | 4-Bromo-2-ethoxy-1-methylbenzene |

|---|---|---|---|

| Molecular Weight | 290.99 | 375.83 | 215.09 |

| Polarity (CCS, Ų) | 166.1 ([M+H]⁺) | Not reported | Not reported |

| Synthetic Yield | Not reported | ~76–98% (via NBS/dibenzoyl peroxide) | 84% (column chromatography) |

| Thermal Stability | Not reported | Stable under argon | Stable at room temperature |

Biological Activity

4-Bromo-1-(bromomethyl)-2-ethoxybenzene (CAS No. 1266114-44-6) is a brominated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Br2O, featuring two bromine atoms and an ethoxy group attached to a benzene ring. Its structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C9H10Br2O |

| SMILES | CCOC1=C(C=CC(=C1)Br)CBr |

| InChI | InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2, |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The biological activity of this compound is hypothesized to involve several mechanisms:

Target Interactions:

Similar compounds often interact with proteins or enzymes critical for biochemical processes. The presence of bromine atoms may enhance reactivity towards nucleophiles, suggesting potential enzyme inhibition or activation roles.

Biochemical Pathways:

Given its structure, the compound may participate in pathways involving aromatic compounds, potentially affecting metabolic processes related to drug metabolism and detoxification .

Cellular Effects:

While specific cellular effects of this compound are not fully elucidated, related brominated compounds have been shown to disrupt cell membrane integrity and alter permeability, leading to physiological changes .

Pharmacokinetics

Pharmacokinetic studies on similar brominated compounds indicate that they may be absorbed through various routes, distributed throughout the body, metabolized by cytochrome P450 enzymes, and excreted primarily via the kidneys. The lipophilicity introduced by the ethoxy group may influence these pharmacokinetic properties.

Case Studies

-

Antioxidant Activity:

Research indicates that brominated compounds can exhibit antioxidant properties. A study on structurally similar compounds demonstrated a significant reduction in oxidative stress markers in vitro, suggesting potential protective effects against cellular damage . -

Anticancer Potential:

Preliminary studies have explored the anticancer properties of brominated aromatic compounds. In vitro assays showed that certain derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways . -

Skin Sensitization:

A study focusing on skin sensitizers highlighted the electrophilic nature of brominated compounds. The potential for contact sensitization was assessed using stable isotope labeling methods, indicating that such compounds could lead to adverse dermal reactions upon exposure .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other brominated aromatic compounds:

| Compound | Biological Activity |

|---|---|

| 2-Bromo-3-hydroxybenzaldehyde | Antioxidant and anti-inflammatory effects |

| 3-Bromo-4-methoxybenzoic acid | Inhibitory effects on certain cancer cell lines |

| 5-Bromo-2-chloroaniline | Known skin sensitizer with significant allergenic potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.